3-Nitro-4-(propylamino)benzaldehyde
Description
3-Nitro-4-(propylamino)benzaldehyde is a nitroaromatic compound featuring a benzaldehyde backbone substituted with a nitro (-NO₂) group at the 3-position and a propylamino (-NH-C₃H₇) group at the 4-position. For instance, and describe its benzamide derivative, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, which serves as a precursor for synthesizing benzimidazole-based molecules via reductive cyclization . The aldehyde functionality in such compounds is critical for condensation reactions, as seen in the synthesis of imidazolidinone and thiazolidinone derivatives in and .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-nitro-4-(propylamino)benzaldehyde |
InChI |
InChI=1S/C10H12N2O3/c1-2-5-11-9-4-3-8(7-13)6-10(9)12(14)15/h3-4,6-7,11H,2,5H2,1H3 |
InChI Key |
LOPVGDXYIZNBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key comparisons can be drawn between 3-nitro-4-(propylamino)benzaldehyde and analogs with varying substituents:
- Substituent Impact on Reactivity: The propylamino group in the benzamide derivative () enables reductive cyclization with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form benzimidazoles, highlighting its nucleophilic character . The p-tolylthio group in SM59 () enhances electrophilic aromatic substitution reactivity, facilitating condensation with thiohydantoin to yield SM31/SM32, which exhibit biological activity as DNA polymerase inhibitors .
Thermal Stability :
Spectral and Crystallographic Insights
- Hydrogen Bonding and Crystal Packing: In 3-nitro-4-(propylamino)benzonitrile (), intramolecular N-H⋯O hydrogen bonding between the amino and nitro groups stabilizes the planar conformation. Weak intermolecular C-H⋯O interactions further organize the crystal lattice, a feature likely shared with the aldehyde analog .
- Spectral Confirmation: ¹H-NMR of the benzamide derivative () shows characteristic peaks for the propylamino chain (δ 0.9–1.6 ppm) and aromatic protons (δ 7.2–8.2 ppm), consistent with nitro-substituted aromatics .
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